1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of benzene, substituted with bromine, fluorine, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-2-fluoro-5-methoxybenzene, followed by purification to obtain the desired product . The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or thiols depending on the nucleophile used.
Reduction: The major product is 1-bromo-2-fluoro-5-methoxy-4-aminobenzene.
Oxidation: The major product is 1-bromo-2-fluoro-5-methoxy-4-carboxybenzene.
Scientific Research Applications
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-2-fluoro-5-methoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene: Similar structure but different substitution pattern.
1-Bromo-5-fluoro-2-nitrobenzene: Lacks the methoxy group, affecting its reactivity and applications.
4-Bromo-1-fluoro-2-nitrobenzene: Different substitution pattern, leading to variations in chemical properties.
Uniqueness
1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups creates a balance that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
1-bromo-2-fluoro-5-methoxy-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEXWIUEKLTMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625090 | |
Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330794-02-0 | |
Record name | 1-Bromo-2-fluoro-5-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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